molecular formula C9H9N3O6 B1609102 DNP-beta-alanine CAS No. 3185-97-5

DNP-beta-alanine

Cat. No.: B1609102
CAS No.: 3185-97-5
M. Wt: 255.18 g/mol
InChI Key: XSSZEVXYIHNWQO-UHFFFAOYSA-N
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Description

DNP-beta-alanine, also known as 2,4-dinitrophenyl-beta-alanine, is a compound that combines the properties of beta-alanine and 2,4-dinitrophenol. Beta-alanine is a non-essential amino acid that is not used in protein synthesis but plays a crucial role in the production of carnosine, which helps buffer acid in muscles during high-intensity exercise. 2,4-dinitrophenol is a chemical compound known for its ability to uncouple oxidative phosphorylation, leading to increased metabolic rate and heat production.

Scientific Research Applications

DNP-beta-alanine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on metabolic pathways and muscle physiology.

    Medicine: Studied for its potential therapeutic applications, particularly in conditions related to metabolic disorders.

Mechanism of Action

Target of Action

DNP-beta-alanine, also known as N-(2,4-Dinitrophenyl)-β-alanine , is a derivative of the naturally occurring beta amino acid, β-alanine . The primary targets of β-alanine are brain cells, particularly in conditions that mimic acute stroke . It has been shown to protect key physiological functions of brain cells exposed to such conditions .

Mode of Action

β-Alanine exerts its neuroprotective action through several distinct pharmacological mechanisms . It has been suggested that β-alanine may act as a false transmitter, replacing gamma-aminobutyric acid (GABA), due to its demonstrated neuronal uptake and neuronal receptor sensitivity .

Biochemical Pathways

β-Alanine is formed in vivo by the degradation of dihydrouracil and carnosine . It is a component of the peptides carnosine and anserine, and also of pantothenic acid (vitamin B5), which itself is a component of coenzyme A . β-Alanine is metabolized into acetic acid .

Pharmacokinetics

The pharmacokinetics of β-alanine have been studied using different dosing strategies . It has been found that both fixed and weight-relative doses of β-alanine result in a high inter-individual variability in pharmacokinetic plasma profiles . Body weight has been shown to explain a relevant part of the variation observed following a fixed dose .

Result of Action

The supplementation with β-alanine has been shown to increase the concentration of carnosine in muscles, decrease fatigue in athletes, and increase total muscular work done . In the context of neuroprotection, β-alanine has been found to protect key physiological functions of brain cells exposed to acute stroke-mimicking conditions .

Biochemical Analysis

Biochemical Properties

DNP-beta-alanine is involved in several biochemical reactions. It is formed by the degradation of dihydrouracil and carnosine . In the context of sports performance, this compound supplementation has been shown to enhance cardiorespiratory fitness, anaerobic power, and bio-motor abilities in athletes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by mediating the increase of cell carnosine and brain-derived neurotrophic factor (BDNF) content . These factors play a crucial role in maintaining cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It interacts with biomolecules such as BDNF, which activates several downstream functional cascades via the tropomyosin-related kinase receptor type B (TrkB) . This activation induces diverse processes, such as programmed cell death and neuronal viability, dendritic branching growth, dendritic spine formation and stabilization, synaptic development, cognitive-related processes, and synaptic plasticity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound supplementation results in uniformly inducing adaptive changes among individuals

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . More detailed information about these interactions and effects is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNP-beta-alanine typically involves the reaction of beta-alanine with 2,4-dinitrophenol. One common method is to react beta-alanine with 2,4-dinitrophenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

DNP-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and 2,4-dinitrophenol.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Oxidation: Reduction of nitro groups to amino groups.

    Substitution: Formation of substituted aromatic compounds.

    Hydrolysis: Production of beta-alanine and 2,4-dinitrophenol.

Properties

IUPAC Name

3-(2,4-dinitroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c13-9(14)3-4-10-7-2-1-6(11(15)16)5-8(7)12(17)18/h1-2,5,10H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSZEVXYIHNWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399316
Record name DNP-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3185-97-5
Record name DNP-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of beta-alanine (1.0 g, 11.1 mmole) in 50 ml of 1M NaHCO3 was added 2,4-dinitrofluorobenzene (10.4 g, 56 mmole) in 100 ml of ethanol. The reaction mixture was stirred at room temperature for 2 hours and evaporated to remove the volatile in vacuo. The residue was transferred to a separatory funnel with water and washed twice with ethyl ether. The aqueous layer was acidified with 1N HCl until precipitation was complete. The mixture was filtered and the wet cake washed with ether. This purification process, starting from dissolving the solid in 1M NaHCO3, washing the ether, and precipitating with 1N HCl, was repeated in the same manner to give yellow solid (1.6 g, 77%). e(MeOH)=7900 (260 nm), 15900 (350 nm). NMR spectral analysis was consistent with the structure.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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